1-cyclohexyl-5-nitro-1H-benzimidazole
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Overview
Description
1-Cyclohexyl-5-nitro-1H-benzimidazole is a heterocyclic aromatic compound with the molecular formula C13H15N3O2. It is a derivative of benzimidazole, characterized by the presence of a cyclohexyl group at the 1-position and a nitro group at the 5-position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-5-nitro-1H-benzimidazole typically involves the condensation of 1,2-phenylenediamine with cyclohexanone, followed by nitration. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes, utilizing nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-5-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring .
Scientific Research Applications
1-Cyclohexyl-5-nitro-1H-benzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyclohexyl-5-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
- 1-Cyclohexyl-2-nitro-1H-benzimidazole
- 1-Cyclohexyl-4-nitro-1H-benzimidazole
- 1-Cyclohexyl-6-nitro-1H-benzimidazole
Comparison: 1-Cyclohexyl-5-nitro-1H-benzimidazole is unique due to the position of the nitro group on the benzimidazole ring. This positioning can influence the compound’s reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
Properties
IUPAC Name |
1-cyclohexyl-5-nitrobenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-16(18)11-6-7-13-12(8-11)14-9-15(13)10-4-2-1-3-5-10/h6-10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMIESMDRDHIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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